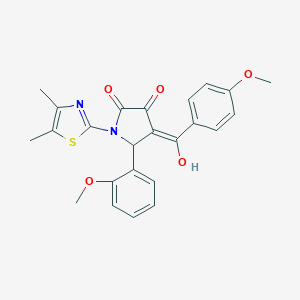![molecular formula C26H21ClN2O4 B265441 (E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "C1" and has been studied for its ability to inhibit certain enzymes and pathways in the body.
Wirkmechanismus
C1 works by binding to the active site of HDACs and LSD1, thereby inhibiting their activity. This leads to changes in gene expression and can have therapeutic effects. C1 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that C1 can induce cell death in certain cancer cell lines and inhibit the growth and proliferation of cancer cells. C1 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, C1 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using C1 in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. However, C1 is a relatively new compound and its safety and efficacy in humans have not been fully established. Additionally, the synthesis of C1 is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several areas of future research for C1. One area of interest is the development of more efficient synthesis methods for C1 and related compounds. Another area of interest is the investigation of the potential therapeutic applications of C1 in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to establish the safety and efficacy of C1 in humans.
Synthesemethoden
The synthesis of C1 involves several steps and requires specialized equipment and expertise. One method involves the reaction of 4-chlorobenzaldehyde with 3-(prop-2-en-1-yloxy)aniline to form an intermediate compound. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, C1. Other methods involve variations in the starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
C1 has been studied extensively for its potential therapeutic applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
Produktname |
(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate |
|---|---|
Molekularformel |
C26H21ClN2O4 |
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
(E)-(4-chlorophenyl)-[4,5-dioxo-2-(3-prop-2-enoxyphenyl)-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C26H21ClN2O4/c1-2-13-33-21-7-3-6-19(14-21)23-22(24(30)18-8-10-20(27)11-9-18)25(31)26(32)29(23)16-17-5-4-12-28-15-17/h2-12,14-15,23,30H,1,13,16H2/b24-22+ |
InChI-Schlüssel |
IVMSZPPCGGXXKL-ZNTNEXAZSA-N |
Isomerische SMILES |
C=CCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4 |
SMILES |
C=CCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Kanonische SMILES |
C=CCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265366.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)
![5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265371.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265372.png)
![(E)-1-benzofuran-2-yl{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265374.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265375.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)
![methyl 4-[(E)-[2-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265380.png)

